molecular formula C14H20N2O3S B5777219 N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5777219
M. Wt: 296.39 g/mol
InChI Key: IHBYZPAXTCJPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. CPPG is a small molecule that belongs to the family of NMDA receptor antagonists. It has been shown to have promising effects in the treatment of various neurological disorders, including chronic pain, depression, and anxiety.

Mechanism of Action

N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is an NMDA receptor antagonist, which means that it blocks the action of glutamate, an excitatory neurotransmitter, at the NMDA receptor. By blocking the NMDA receptor, N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide reduces the activity of neurons that are responsible for the perception of pain, anxiety, and depression.
Biochemical and physiological effects:
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have significant effects on the central nervous system. It has been shown to reduce the perception of pain, anxiety, and depression. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have a neuroprotective effect, which means that it can protect neurons from damage caused by various neurological disorders.

Advantages and Limitations for Lab Experiments

N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which means that it can reach the central nervous system. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is also stable and can be easily synthesized in the lab. However, there are some limitations to using N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several potential future directions for scientific research. It can be studied for its potential use in the treatment of various neurological disorders, including chronic pain, depression, and anxiety. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can also be studied for its potential use in the treatment of addiction and alcoholism. Further research can also be done to optimize the synthesis method of N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide and to improve its pharmacokinetic properties.

Synthesis Methods

N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of cyclopentylmagnesium bromide with N-methyl-N-(phenylsulfonyl)glycine methyl ester. The resulting product is then hydrolyzed to obtain the final product, N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to have promising effects in the treatment of chronic pain, depression, and anxiety. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential use in the treatment of addiction and alcoholism.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-16(11-14(17)15-12-7-5-6-8-12)20(18,19)13-9-3-2-4-10-13/h2-4,9-10,12H,5-8,11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBYZPAXTCJPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

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